molecular formula C11H8ClNO4 B2410135 (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol CAS No. 677025-05-7

(5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol

Cat. No.: B2410135
CAS No.: 677025-05-7
M. Wt: 253.64
InChI Key: SSAQDGGOUGTTJM-UHFFFAOYSA-N
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Description

(5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol: is a chemical compound with the molecular formula C11H8ClNO4. It is a derivative of furan, a heterocyclic organic compound, and contains a chloro-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol typically involves the reaction of 5-(4-chloro-2-nitrophenyl)furfural with a reducing agent. One common method is the reduction of the aldehyde group in 5-(4-chloro-2-nitrophenyl)furfural to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can undergo reduction reactions, particularly the nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The alcohol group in (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Amines, thiols.

Major Products Formed:

  • Reduction of the nitro group forms the corresponding amino compound.
  • Oxidation of the alcohol group forms the corresponding aldehyde or carboxylic acid.
  • Substitution of the chloro group forms various substituted derivatives .

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The chloro-nitrophenyl group can participate in electrophilic and nucleophilic interactions, while the furan ring can engage in π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

    5-(4-Chloro-2-nitrophenyl)furfural: A precursor in the synthesis of (5-(4-Chloro-2-nitrophenyl)furan-2-yl)methanol.

    5-(2-Nitrophenyl)furan-2-yl]methanol: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness:

  • The presence of both chloro and nitro groups on the phenyl ring imparts unique reactivity and potential biological activity.
  • The furan ring provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAQDGGOUGTTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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